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Compound of Interest

Compound Name: Cyclopentanecarboxylate

Cat. No.: B8599756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl

cyclopentanecarboxylate, a key chemical intermediate. The document details its

characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Included are detailed experimental

protocols and structured data tables to support identification, characterization, and quality

control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for methyl

cyclopentanecarboxylate (CAS No: 4630-80-2).[1][2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.66 Singlet 3H -OCH₃

~2.75 Quintet 1H -CH-

~1.90 - 1.50 Multiplet 8H -CH₂- (cyclopentyl)
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Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Chemical Shift (δ) ppm Assignment

~176 C=O (Ester)

~51 -OCH₃

~43 -CH- (on cyclopentyl)

~29 -CH₂- (on cyclopentyl)

~25 -CH₂- (on cyclopentyl)

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Wavenumber (cm⁻¹) Intensity Vibration Type

~2960 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1450 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)

Note: Data is based on the condensed phase IR spectrum from the NIST WebBook.[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

128 ~10 [M]⁺ (Molecular Ion)

100 ~14 [M - C₂H₄]⁺

87 100 [M - OCH₃]⁺

69 ~43 [C₅H₉]⁺

55 ~15 [C₄H₇]⁺
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Note: Data is from GC-MS analysis reported in PubChem.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-25 mg of methyl cyclopentanecarboxylate for ¹H NMR, and 50-

100 mg for ¹³C NMR, into a clean, dry vial.

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃)

to the vial.

Gently swirl the vial to ensure the sample is fully dissolved.

If any solid particles are present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube and label it appropriately.

Instrument Setup and Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-cyclopentanecarboxylate
https://www.benchchem.com/product/b8599756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to an internal standard, typically tetramethylsilane

(TMS) at 0.00 ppm.

The peaks are integrated (for ¹H NMR) and the chemical shifts are assigned to the

respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Methyl cyclopentanecarboxylate is a liquid and can be analyzed neat (without dilution).

Instrument Setup and Data Acquisition:

A background spectrum of the clean ATR crystal is collected to account for atmospheric

and instrumental interferences.

A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

The sample spectrum is then acquired by passing an infrared beam through the crystal,

where it interacts with the sample at the surface.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).
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The characteristic absorption bands are identified and assigned to their corresponding

molecular vibrations.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of methyl cyclopentanecarboxylate in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Further dilute this solution as needed to be within the optimal concentration range for the

instrument.

Transfer the final solution to a 2 mL GC vial.

Instrument Setup and Data Acquisition:

The GC is equipped with a suitable capillary column (e.g., a nonpolar column).

The GC oven temperature is programmed to ramp up to ensure separation of the analyte

from any impurities and the solvent.

The separated analyte is introduced into the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge (m/z) ratio by a mass analyzer.

The detector records the abundance of each ion.

Data Processing:

A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z

ratio.
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The molecular ion peak is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl cyclopentanecarboxylate.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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